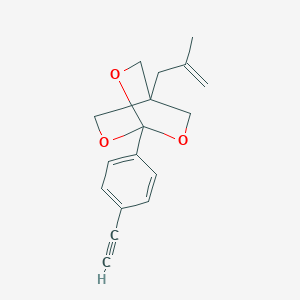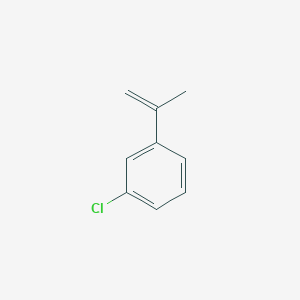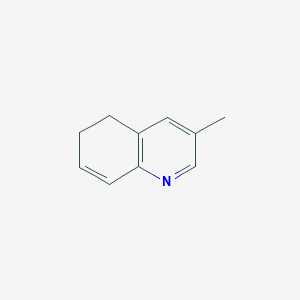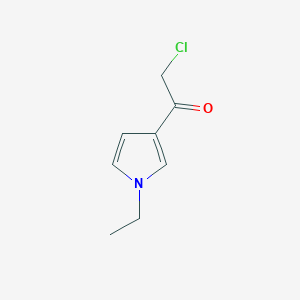![molecular formula C9H14ClNSi B159835 4-[(Trimethylsilyl)chloromethyl]pyridine CAS No. 138761-52-1](/img/structure/B159835.png)
4-[(Trimethylsilyl)chloromethyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Trimethylsilyl)chloromethyl]pyridine, commonly known as TMS-Cl, is a versatile reagent used in organic synthesis. It is a colorless liquid that is highly reactive towards nucleophiles due to the presence of a highly polarized C-Cl bond.
Mecanismo De Acción
TMS-Cl reacts with nucleophiles through a polarized C-Cl bond, resulting in the formation of a carbon-nucleophile bond. The reaction proceeds through an S N 2 mechanism, with the nucleophile attacking the carbon atom of the chloromethyl group and displacing the chloride ion. The resulting product is a chloromethylated derivative of the nucleophile.
Biochemical and Physiological Effects:
TMS-Cl is not used in drug development due to its highly reactive nature and lack of specificity towards biological targets. However, it has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy. TMS-Cl has also been used to modify the surface of nanoparticles for biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TMS-Cl is a versatile and highly reactive reagent that can be used to introduce a chloromethyl group into a wide range of organic compounds. Its high yield and low cost make it an attractive option for organic synthesis. However, TMS-Cl is highly reactive and must be handled with care. It is also not suitable for use in aqueous solutions, as it reacts with water to form hydrochloric acid.
Direcciones Futuras
There are several potential future directions for the use of TMS-Cl in organic synthesis. One area of interest is the development of new synthetic methods using TMS-Cl as a reagent. Another area of interest is the use of TMS-Cl in the synthesis of complex natural products. TMS-Cl could also be used in the development of new materials for biomedical applications, such as drug delivery systems and tissue engineering scaffolds.
Conclusion:
In conclusion, TMS-Cl is a versatile and highly reactive reagent that is widely used in organic synthesis. Its ability to introduce a chloromethyl group into a wide range of organic compounds makes it an attractive option for synthetic chemists. While it is not suitable for use in drug development, TMS-Cl has potential applications in cancer therapy and biomedical materials. Further research is needed to explore the full potential of TMS-Cl in organic synthesis and biomedical applications.
Métodos De Síntesis
TMS-Cl is synthesized by reacting chloromethylpyridine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained by simple distillation. The yield of TMS-Cl is typically high, making it a cost-effective reagent for organic synthesis.
Aplicaciones Científicas De Investigación
TMS-Cl is widely used in organic synthesis as a chloromethylating agent. It is used to introduce a chloromethyl group into various organic compounds, including alcohols, amines, and thiols. TMS-Cl is also used in the preparation of silyl enol ethers, which are important intermediates in organic synthesis. In addition, TMS-Cl is used as a protecting group for alcohols and amines, as well as a reagent for the determination of the enantiomeric purity of chiral alcohols.
Propiedades
Número CAS |
138761-52-1 |
|---|---|
Nombre del producto |
4-[(Trimethylsilyl)chloromethyl]pyridine |
Fórmula molecular |
C9H14ClNSi |
Peso molecular |
199.75 g/mol |
Nombre IUPAC |
[chloro(pyridin-4-yl)methyl]-trimethylsilane |
InChI |
InChI=1S/C9H14ClNSi/c1-12(2,3)9(10)8-4-6-11-7-5-8/h4-7,9H,1-3H3 |
Clave InChI |
IYBJNGMWMADEFS-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C(C1=CC=NC=C1)Cl |
SMILES canónico |
C[Si](C)(C)C(C1=CC=NC=C1)Cl |
Sinónimos |
Pyridine, 4-[chloro(trimethylsilyl)methyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



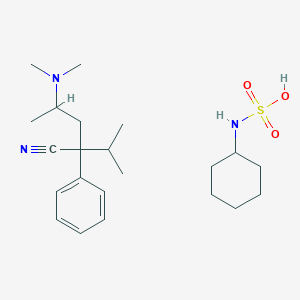
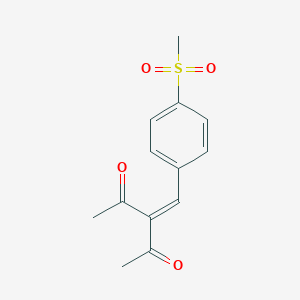
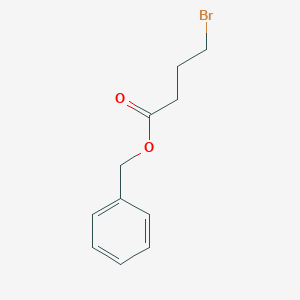
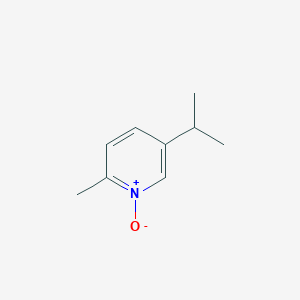
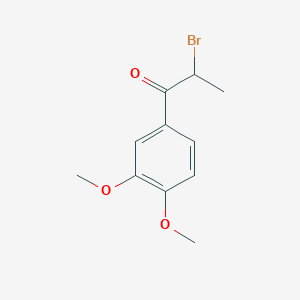
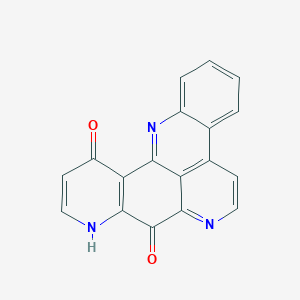
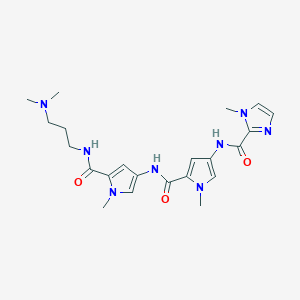
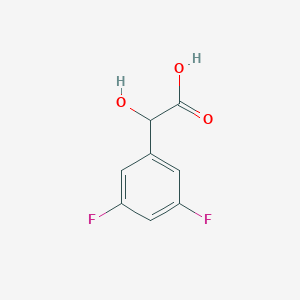
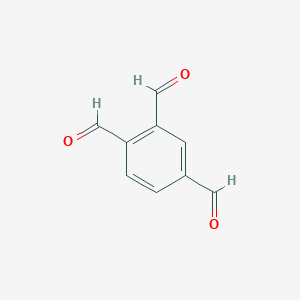
![[2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B159775.png)
